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Compound of Interest

Compound Name:
3-Bromo-5-

(trifluoromethyl)benzoic acid

Cat. No.: B1278927 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Bromo-5-(trifluoromethyl)benzoic acid (CAS No. 328-67-6). Due to the limited availability of

public spectroscopic data for this specific compound, this document presents predicted spectral

features based on the analysis of structurally similar compounds. It also includes detailed,

generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, which are standard techniques for the

structural elucidation and characterization of organic molecules.

Compound Identification
Property Value Source

Compound Name
3-Bromo-5-

(trifluoromethyl)benzoic acid
-

CAS Number 328-67-6 [1]

Molecular Formula C₈H₄BrF₃O₂ [1]

Molecular Weight 269.02 g/mol

Structure
IUPAC Name: 3-bromo-5-

(trifluoromethyl)benzoic acid[1]
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Spectroscopic Data (Predicted and Analogous
Compounds)
While specific experimental spectra for 3-Bromo-5-(trifluoromethyl)benzoic acid are not

readily available in public databases, the expected spectroscopic data can be inferred from the

analysis of structurally related compounds such as 3-(trifluoromethyl)benzoic acid and 3,5-

bis(trifluoromethyl)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic compounds by

providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C

NMR) atoms.

¹H NMR (Proton NMR) Data

Predicted for 3-Bromo-5-(trifluoromethyl)benzoic acid in CDCl₃

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~11-13 Singlet 1H -COOH

~8.3 Singlet 1H Ar-H

~8.1 Singlet 1H Ar-H

~8.0 Singlet 1H Ar-H

Analogous Compound Data: 3-(Trifluoromethyl)benzoic acid in DMSO-d₆[2]
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

13.36 Singlet 1H -COOH

8.36 – 7.76 Multiplet 2H Ar-H

7.71 Multiplet 1H Ar-H

7.61 – 7.46 Multiplet 1H Ar-H

¹³C NMR (Carbon NMR) Data

Predicted for 3-Bromo-5-(trifluoromethyl)benzoic acid

Chemical Shift (δ, ppm) Assignment

~165-170 C=O

~135 Ar-C

~133 (q) Ar-C-CF₃

~131 Ar-C

~129 Ar-C

~125 Ar-C-Br

~123 (q) -CF₃

Analogous Compound Data: 3-(Trifluoromethyl)benzoic acid in DMSO-d₆[2]
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Chemical Shift (δ, ppm) Assignment

166.5 C=O

133.8 Ar-C

133.4 Ar-C

133.2 Ar-C

131.1 Ar-C

129.3 Ar-C

128.4 Ar-C

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Predicted IR Data for 3-Bromo-5-(trifluoromethyl)benzoic acid

Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic Acid)

1700-1725 Strong C=O stretch (Carboxylic Acid)

1600-1450 Medium C=C stretch (Aromatic)

1200-1350 Strong C-F stretch (Trifluoromethyl)

1000-1200 Strong C-O stretch

600-800 Strong C-Br stretch

Analogous Compound Data: IR Spectrum of 3,5-Bis(trifluoromethyl)benzoic acid[3]

The gas-phase IR spectrum of this similar compound shows characteristic absorptions for the

carboxylic acid and trifluoromethyl groups.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound.

Predicted Mass Spectrometry Data for 3-Bromo-5-(trifluoromethyl)benzoic acid

m/z Interpretation

268/270
[M]⁺ Molecular ion peak (presence of Br

isotopes)

251/253 [M-OH]⁺

223/225 [M-COOH]⁺

199 [M-Br]⁺

145 [M-Br-CF₃]⁺

Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic techniques.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of the solid sample.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆)

in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR:
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Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-5 seconds.

Spectral Width: -2 to 12 ppm.

¹³C NMR:

Pulse Program: Proton-decoupled single-pulse experiment.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0 to 220 ppm.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shifts using the residual solvent peak as a reference.

Integrate the peaks in the ¹H NMR spectrum.

Sample Preparation Data Acquisition Data Processing

Weigh Sample Dissolve in
Deuterated Solvent

Transfer to
NMR Tube

Acquire FID on
NMR Spectrometer Fourier Transform Phase Correction Chemical Shift

Calibration Integration (1H) Final Spectrum

Click to download full resolution via product page

NMR Experimental Workflow
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FT-IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the instrument's anvil to ensure good contact between the sample and

the crystal.

Data Acquisition:

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR

accessory.

Background Scan: Record a background spectrum of the empty, clean ATR crystal.

Sample Scan:

Number of Scans: 16-32.

Resolution: 4 cm⁻¹.

Spectral Range: 4000-400 cm⁻¹.

Data Processing:

The instrument software automatically ratios the sample spectrum against the background

spectrum to generate the final transmittance or absorbance spectrum.

Perform baseline correction if necessary.
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Sample Preparation Data Acquisition Data Processing
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Spectrum
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FT-IR (ATR) Experimental Workflow

Mass Spectrometry
Sample Preparation (Electrospray Ionization - ESI):

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g.,

methanol, acetonitrile).

Further dilute an aliquot of this solution to a final concentration of approximately 1-10 µg/mL

in the same solvent.

If necessary, add a small amount of a modifier like formic acid or ammonium hydroxide to

promote ionization.

Data Acquisition:

Instrument: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe

pump at a low flow rate (e.g., 5-10 µL/min).

Ionization Mode: Acquire spectra in both positive and negative ion modes to determine the

best ionization conditions.

Mass Range: Scan a wide mass range (e.g., m/z 50-500) to detect the molecular ion and

potential fragments.

Data Processing:
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The instrument software processes the raw data to generate a mass spectrum.

Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

Analyze the isotopic pattern, especially for bromine-containing compounds, to confirm the

elemental composition.

Propose structures for observed fragment ions.

Sample Preparation Data Acquisition Data Analysis

Dissolve Sample Dilute to
µg/mL

Infuse into
ESI Source

Acquire Mass Spectrum
(Positive & Negative Modes) Identify Molecular Ion Analyze Isotopic Pattern Analyze Fragmentation Final Mass Spectrum

Click to download full resolution via product page

Mass Spectrometry (ESI) Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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